2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride
Overview
Description
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride (CMNMHI-HCl) is a small molecule that has been used in various scientific research applications. It is a versatile compound that has the potential to be used in a variety of experiments and studies. CMNMHI-HCl is a chloromethyl derivative of 1-methyl-5-nitro-1H-imidazole and is a useful reagent for the synthesis of a wide range of compounds. It has been used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and biochemicals.
Scientific Research Applications
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride has been used in a variety of scientific research applications. It is a versatile compound that has the potential to be used in a variety of experiments and studies. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride is not fully understood. However, it is believed to act as a nucleophilic reagent in the synthesis of various compounds. It is believed to react with the electrophilic sites in the molecules, resulting in the formation of new bonds. Additionally, this compound is believed to act as a catalyst in the synthesis of various compounds, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may have some effects on the metabolism of various compounds. Additionally, this compound may have some effects on the regulation of gene expression. However, further research is needed to better understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride in lab experiments include its versatility, low cost, and ease of use. It is a versatile compound that can be used in a variety of experiments and studies. Additionally, it is a relatively inexpensive compound and is easy to use in the lab.
However, there are some limitations to using this compound in lab experiments. It is a hazardous compound and should be handled with care. Additionally, it is a reactive compound and can react with other compounds, resulting in the formation of unwanted products.
Future Directions
There are a number of potential future directions for research on 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride. These include further research on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of various compounds using this compound. Additionally, further research could be conducted on the use of this compound in the synthesis of chiral compounds. Finally, further research could be conducted on the use of this compound in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitroimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.ClH/c1-8-4(2-6)7-3-5(8)9(10)11;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOOSSXBNPQROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857017 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-04-6 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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